molecular formula C19H14FN5O3S B2637833 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide CAS No. 897612-55-4

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2637833
CAS No.: 897612-55-4
M. Wt: 411.41
InChI Key: YGZZSZVKJLQRIZ-UHFFFAOYSA-N
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Description

“N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide” is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles . Thiazolo[3,2-b][1,2,4]triazoles have been known for more than seven decades and have been the subject of considerable interest due to their biological activities . They have been reported to possess a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves several steps. The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 affords 2-benzimidazolylthioacetophenone derivatives. These sulphides are then cyclized to give the corresponding thiazolo[3,2-b][1,2,4]triazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazoles is essentially planar . The fused thiazolo[3,2-b][1,2,4]triazole system is characterized by bifurcated C-H.O, C-H.N, and C-H.F interactions present between molecules .


Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-b][1,2,4]triazoles involve various transformations. For example, treatment of sulphides with acetic anhydride at room temperature gives the N-acetyl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazoles can be determined by various techniques such as 1H NMR, 13C NMR, and X-ray analysis .

Scientific Research Applications

Synthesis and Structural Characterization

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide and its derivatives are primarily synthesized for their promising biological activities. The synthesis involves complex chemical reactions leading to the formation of heterocyclic compounds with bridgehead nitrogen atoms. These compounds are characterized by methods like IR, UV, 1H NMR spectroscopy, and X-ray powder diffraction. The structural integrity of these compounds is often validated through crystallography, ensuring their correct formation and stability (Gündoğdu et al., 2019; Jing, 2008).

Antimicrobial Activity

Compounds related to this compound exhibit significant antimicrobial properties. They are tested against various bacterial and fungal strains and have shown promising results, indicating their potential as antibacterial and antifungal agents. The activity of these compounds is often compared to standard drugs to establish their efficacy and potential for clinical use (Badr & Barwa, 2011; Holla et al., 2003; Kumar et al., 2013).

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3S/c20-16-7-2-1-6-15(16)17-22-19-24(23-17)14(11-29-19)8-9-21-18(26)12-4-3-5-13(10-12)25(27)28/h1-7,10-11H,8-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZZSZVKJLQRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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